molecular formula C17H20N2O2 B11703035 N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide

N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide

Cat. No.: B11703035
M. Wt: 284.35 g/mol
InChI Key: PBKCCZYGADGZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is a hydrazone derivative synthesized via condensation of 4-hydroxybenzohydrazide with 2-adamantanone. The adamantane moiety confers enhanced hydrophobicity and bioavailability, making it a candidate for pharmaceutical applications, particularly in antimicrobial and anticancer research . Its crystal structure reveals intermolecular hydrogen bonds (N–H···N and C–H···O) that stabilize the lattice, with a trans configuration about the C=N bond . The compound's IR spectrum lacks C=O absorption bands (1850–1650 cm⁻¹), confirming successful hydrazone formation .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-(2-adamantylideneamino)-4-hydroxybenzamide

InChI

InChI=1S/C17H20N2O2/c20-15-3-1-12(2-4-15)17(21)19-18-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,20H,5-9H2,(H,19,21)

InChI Key

PBKCCZYGADGZMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathways

4-Hydroxybenzohydrazide serves as the foundational intermediate. It is typically synthesized via nucleophilic substitution of methylparaben (methyl 4-hydroxybenzoate) or ethyl 4-hydroxybenzoate with hydrazine hydrate. Key methods include:

Conventional Reflux Method

  • Conditions : Ethanol or methanol solvent, reflux at 60–80°C for 2–8 hours.

  • Yield : 65–75%.

  • Mechanism : Alkoxy group substitution by hydrazine, forming the hydrazide (Figure 1).

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (160–320 W) for 2–8 minutes.

  • Yield : 85–95%.

  • Advantages : Reduced reaction time (≤10 minutes) and higher purity.

Table 1: Comparative Synthesis of 4-Hydroxybenzohydrazide

MethodSolventTimeYield (%)Purity (HPLC)
ConventionalEthanol3–8 hours65–75≥90%
MicrowaveSolvent-free2–8 minutes85–95≥98%

Condensation with Adamantan-2-carbaldehyde

Conventional Reflux Condensation

  • Conditions : Ethanol or methanol, catalytic acetic acid, reflux at 70–80°C for 4–12 hours.

  • Mechanism : Nucleophilic attack of hydrazide on the aldehyde carbonyl, forming an imine bond (azomethine).

  • Yield : 55–72%.

Optimization Strategies

  • Catalyst Use : Glacial acetic acid (5–10 drops) enhances imine formation.

  • Solvent Selection : Ethanol preferred for solubility of adamantane derivatives.

Microwave-Assisted Condensation

  • Conditions : Lab-made microwave (180–360 W), 3–10 minutes.

  • Yield : 70–85%.

  • Advantages : 10-fold reduction in reaction time vs. conventional methods.

Table 2: Condensation Reaction Parameters

MethodCatalystTimeYield (%)Purity (NMR)
ConventionalAcetic acid4–12 hours55–72≥95%
MicrowaveNone3–10 minutes70–85≥97%

Characterization and Validation

Spectroscopic Analysis

  • FT-IR :

    • N–H stretch: 3250–3320 cm⁻¹.

    • C=O (amide I): 1630–1650 cm⁻¹.

    • C=N (imine): 1590–1615 cm⁻¹.

  • ¹H NMR :

    • Phenolic –OH: δ 9.92–10.11 ppm.
      –CH=N–: δ 8.50–8.70 ppm (singlet).

Crystallographic Data

  • Single-crystal X-ray diffraction confirms the E-stereochemistry of the imine bond.

  • Dihedral angle between adamantane and benzohydrazide moieties: 7.8°.

Eco-Friendly and Scalable Approaches

Solvent-Free Synthesis

  • Conditions : Mechanochemical grinding of 4-hydroxybenzohydrazide and adamantan-2-carbaldehyde.

  • Yield : 68–78%.

Ultrasound-Assisted Methods

  • Conditions : Ethanol, 40 kHz ultrasound, 30–60 minutes.

  • Yield : 75–82%.

Table 3: Green Synthesis Metrics

MethodEnergy InputSolventCarbon Footprint (kg CO₂/mol)
Microwave180–360 WNone0.12
Ultrasound40 kHzEthanol0.18

Challenges and Optimization

Adamantane Solubility Issues

  • Adamantan-2-carbaldehyde exhibits low polarity, necessitating polar aprotic solvents (e.g., DMF) for homogeneous mixing.

By-Product Mitigation

  • Recrystallization : Ethanol/water (3:1) removes unreacted hydrazide.

  • Column Chromatography : Silica gel with ethyl acetate/cyclohexane (1:4).

Industrial Feasibility

  • Cost Analysis : Microwave methods reduce energy costs by 40% vs. reflux.

  • Scalability : Batch processes yield ≥500 g with 85% purity .

Chemical Reactions Analysis

Types of Reactions

N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or disrupt cellular processes, leading to its antibacterial or antiviral effects .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide

  • Synthesis : Prepared via microwave-assisted condensation of 4-nitrobenzaldehyde with 4-hydroxybenzohydrazide (72% yield) .
  • Bioactivity : Exhibits superior antimicrobial activity (pMIC = 1.23–1.55) against S. aureus and B. subtilis compared to methoxy-substituted analogs, attributed to the electron-withdrawing nitro group enhancing electrophilicity .

N'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide

  • Synthesis : Lower yield (55%) due to steric hindrance from the methoxy group .

N’-[4-[(2-Chloro-4-nitrophenylimino)methyl]benzylidene]-4-hydroxybenzohydrazide

  • Bioactivity: Demonstrates broad-spectrum antimicrobial efficacy (pMIC = 1.23–1.55) against bacterial and fungal strains, outperforming non-halogenated analogs .

Adamantane-Containing Hydrazones

N′-(Adamantan-2-ylidene)pyridine-3-carbohydrazide

  • Crystal Structure: Adamantane enhances hydrophobic interactions, with a Z = 4 crystal packing stabilized by hydrogen bonds (C–H···N and C–H···π). Melting point (188–190°C) is higher than non-adamantane hydrazones, reflecting improved thermal stability .
  • Pharmaceutical Potential: Adamantane's role in antiviral and anticancer drug design is well-documented, suggesting similar promise for the target compound .

N′-(Adamantan-2-ylidene)benzohydrazide

  • Synthesis: 94% yield via ethanol reflux, highlighting the efficiency of adamantanone condensation .
  • Hydrogen Bonding : Chains along the a-axis via N–H···N bonds, contrasting with the 2D networks in hydroxybenzohydrazide derivatives .

Antioxidant and Optical Properties

Nʹ-(3,4,5-Trimethoxybenzylidene)-4-hydroxybenzohydrazide

  • Antioxidant Activity : Exhibits potent hydrogen peroxide scavenging (IC₅₀ = 8.2 µM), surpassing adamantane derivatives, likely due to electron-donating methoxy groups .

(E)-N'-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide (CBHB)

  • Optical Properties: Nonlinear optical behavior with two-photon absorption, attributed to extended π-conjugation from the chlorobenzylidene group. No similar data exists for adamantane-linked hydrazones .

Tabulated Comparison of Key Properties

Compound Yield (%) Antimicrobial pMIC Range Antioxidant Activity (IC₅₀, µM) Melting Point (°C) Key Functional Groups
N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide 94 1.23–1.55 N/A 244–246 Adamantane, 4-hydroxy
N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide 72 1.55 (B. subtilis) N/A 180–182 Nitro, 4-hydroxy
Nʹ-(3,4,5-Trimethoxybenzylidene)-4-hydroxybenzohydrazide 68 N/A 8.2 195–197 Trimethoxy, 4-hydroxy
N′-(Adamantan-2-ylidene)pyridine-3-carbohydrazide 73–91 N/A N/A 188–190 Adamantane, pyridine

Biological Activity

N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by recent studies, case analyses, and relevant data tables.

Chemical Structure and Properties

The compound features an adamantane moiety linked to a hydrazone structure, which is known for conferring various biological properties. The presence of the 4-hydroxybenzohydrazide group enhances its potential for biological activity due to the ability of hydroxyl groups to participate in hydrogen bonding and increase solubility in biological systems.

Structural Formula

The structural representation of this compound can be summarized as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using various human cancer cell lines showed that the compound inhibits cell proliferation effectively.

Case Study: Anticancer Screening

An investigation into the cytotoxic effects on cancer cell lines revealed promising results:

Cell Line IC50 (µM)
HepG2 (Liver Cancer)5.0
MCF-7 (Breast Cancer)3.5
A549 (Lung Cancer)6.0

The observed IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells.

The mechanism underlying the biological activity of this compound is believed to involve the disruption of cellular membranes in bacteria and interference with cellular signaling pathways in cancer cells. The hydrazone linkage may facilitate interaction with target biomolecules, leading to enhanced therapeutic effects.

Q & A

Q. What is the standard synthetic procedure for N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide, and what key parameters influence yield and purity?

The compound is synthesized by refluxing equimolar amounts of 4-hydroxybenzohydrazide and 2-adamantanone in ethanol for 4 hours. Key parameters include:

  • Solvent choice : Ethanol is optimal for solubility and product precipitation .
  • Reaction time : Extended reflux (≥4 hours) ensures complete imine bond formation .
  • Purification : Recrystallization from ethanol yields colorless needles with 94% purity . Deviations in stoichiometry or solvent polarity reduce yield and introduce byproducts.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SXRD) using SHELXL software reveals:

  • Space group : P1P\overline{1} (triclinic) with unit cell parameters a=6.72A˚,b=9.84A˚,c=12.25A˚a = 6.72 \, \text{Å}, b = 9.84 \, \text{Å}, c = 12.25 \, \text{Å}, α=76.2,β=82.1,γ=89.9\alpha = 76.2^\circ, \beta = 82.1^\circ, \gamma = 89.9^\circ .
  • Hydrogen bonds : Chains along the a-axis via N–H···N (2.12 Å) and C–H···O (2.34 Å) interactions (Table 1) .
  • Packing : Stabilized by C–H···π and van der Waals interactions from adamantane’s rigid framework .

Table 1 : Key hydrogen bonds in the crystal lattice .

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
N1–H1···N20.862.122.873145.3
C15–H15···O10.972.343.198148.6

Q. What spectroscopic methods are used to characterize this compound, and how are they interpreted?

  • FT-IR : Stretching vibrations at 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) confirm hydrazide and imine bonds .
  • UV-Vis : Bands at 220–320 nm (π→π* and n→π* transitions) correlate with computational predictions for trans-conformers .
  • ¹H NMR : Adamantane protons appear as multiplets at δ 1.6–2.1 ppm, while aromatic protons resonate at δ 6.8–7.9 ppm .

Advanced Research Questions

Q. How can computational methods like DFT and molecular dynamics (MD) simulations elucidate the conformational behavior of this compound in solution?

  • DFT calculations : Identify four stable conformers (one cis and three trans), with energy differences <2 kcal/mol, suggesting coexistence in solution .
  • MD simulations : Ethanol solvent models reveal rapid interconversion between conformers, validated by UV-Vis spectral deconvolution .
  • Spectral assignment : Trans-conformers dominate absorption at 240 nm (S₂←S₀), while cis-conformers contribute weakly at 280 nm .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational docking predictions for this compound?

  • Assay optimization : Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli to minimize variability .
  • Docking flexibility : Account for ligand conformational changes (e.g., cis/trans isomerization) when modeling interactions with bacterial enoyl-ACP reductase .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives from rigid receptor models .

Q. How do thermosalient effects and phase transitions impact the physical stability of this compound?

  • Thermosalient behavior : Reversible Form II ↔ Form III transitions at 120–140°C induce crystal "jumping" due to uniaxial negative thermal expansion (αₐ = -120 × 10⁻⁶ K⁻¹) .
  • Mechanism : Strain from adamantane’s rigid core and hydrogen bond rearrangement drives lattice contraction along the b-axis .
  • Implications : Preferential cleavage along (001) planes necessitates controlled storage below 100°C for pharmaceutical formulations .

Q. What crystallographic software and refinement protocols are recommended for analyzing hydrazide derivatives?

  • Software : SHELXL (for small-molecule refinement) and OLEX2 (for visualization) ensure accurate hydrogen-bond modeling .
  • Protocols :
  • Use high-resolution (<0.8 Å) data to refine disordered adamantane moieties.
  • Apply restraints to C–H bonds (riding model) and isotropic displacement parameters .
  • Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How does the compound’s conformational flexibility affect its biological activity?

  • Antibacterial activity : Trans-conformers exhibit higher membrane permeability due to planar C=N geometry, enhancing interactions with lipid bilayers .
  • Enzyme inhibition : Cis-conformers show stronger binding to HIV-1 protease (ΔG = -9.2 kcal/mol) via adaptive hydrogen bonding .
  • Structure-activity relationship (SAR) : Electron-withdrawing substituents on the benzohydrazide ring improve activity against M. tuberculosis (MIC = 3.1 µM) .

Q. What experimental and theoretical approaches are used to study hydrogen bonding in hydrazide derivatives?

  • XRD : Quantify bond lengths/angles (e.g., N–H···O vs. N–H···N) to assess relative strengths .
  • Hirshfeld analysis : Fingerprint plots differentiate H-bond contributions (e.g., 24% O···H interactions in N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide) .
  • Energy frameworks : Compute interaction energies (e.g., electrostatic vs. dispersion) to map stabilization pathways .

Q. How can researchers design derivatives of this compound for enhanced antimycobacterial activity?

  • Scaffold modification : Introduce halogens (Cl, Br) at the para-position of the benzohydrazide ring to improve lipophilicity and target binding .
  • Metal complexes : Coordinate with vanadium(V) or molybdenum(VI) to enhance redox activity and membrane penetration .
  • 3D-QSAR : Use CoMFA/CoMSIA models to predict bioactivity based on steric, electrostatic, and hydrophobic fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.